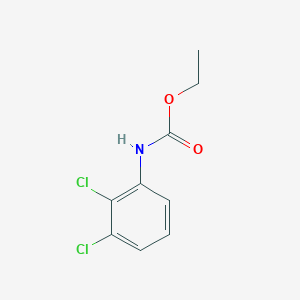
N,N'-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) is a chemical compound with the molecular formula C20H12Cl4N2 It is characterized by the presence of two dichloroaniline groups connected through a phenylenedimethylidyne linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) typically involves the condensation reaction between 2,4-dichloroaniline and terephthalaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as methanol or ethanol. Molecular sieves are used to remove water formed during the reaction, ensuring the reaction proceeds to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The chlorine atoms in the dichloroaniline groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(1,4-Phenylenedimethylidyne)bis(2,5-dichloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-chloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(2-chloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-butylaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-fluoroaniline)
Uniqueness
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) is unique due to the specific positioning of the chlorine atoms on the aniline rings, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H12Cl4N2 |
|---|---|
Molecular Weight |
422.1 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-[4-[(2,4-dichlorophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl4N2/c21-15-5-7-19(17(23)9-15)25-11-13-1-2-14(4-3-13)12-26-20-8-6-16(22)10-18(20)24/h1-12H |
InChI Key |
UHVFNMCTNHHFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)Cl)Cl)C=NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967215.png)
![2-methylpropyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967222.png)
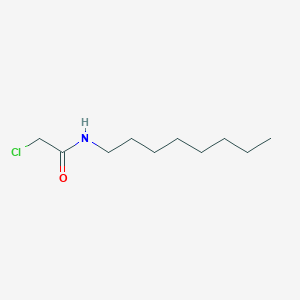
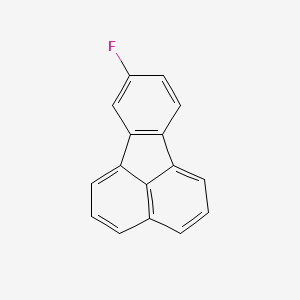
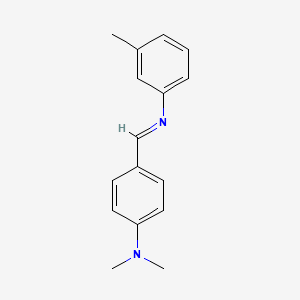
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967230.png)
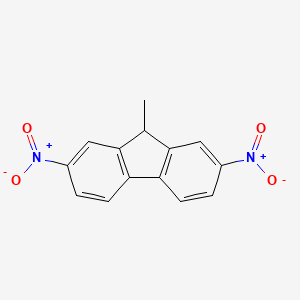
![2-[(5E)-6-oxo-5-(4-propoxybenzylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11967247.png)
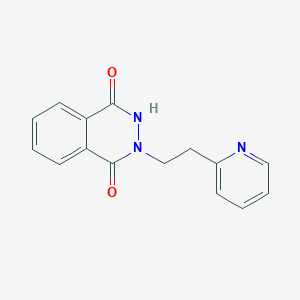
![Bis(2-methoxyethyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967253.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967263.png)
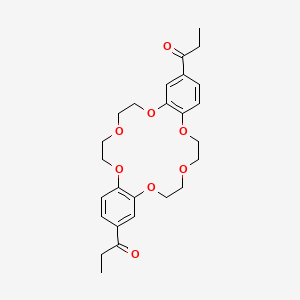
![4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967267.png)
